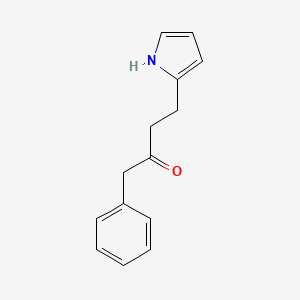![molecular formula C7H12N2O2 B14237261 (5R)-5-[(2S)-butan-2-yl]imidazolidine-2,4-dione CAS No. 625111-97-9](/img/structure/B14237261.png)
(5R)-5-[(2S)-butan-2-yl]imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R)-5-[(2S)-butan-2-yl]imidazolidine-2,4-dione is a chiral compound belonging to the class of imidazolidinediones. This compound is characterized by its unique structure, which includes a five-membered imidazolidine ring with two ketone groups at positions 2 and 4, and a butan-2-yl substituent at position 5. The stereochemistry of the compound is defined by the (5R) and (2S) configurations, indicating the specific spatial arrangement of the substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-[(2S)-butan-2-yl]imidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable alkylating agent in the presence of a catalyst. The reaction proceeds through a series of steps including nucleophilic addition, tautomerization, and cyclization to form the imidazolidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5R)-5-[(2S)-butan-2-yl]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming imidazolidine-2,4-diols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butan-2-yl group can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions include various substituted imidazolidine derivatives, imidazolidine-2,4-diols, and other functionalized imidazolidines depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(5R)-5-[(2S)-butan-2-yl]imidazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, including polymers and catalysts for industrial processes
Mechanism of Action
The mechanism of action of (5R)-5-[(2S)-butan-2-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazolidinediones and imidazole derivatives, such as:
- Imidazolidine-2,4-dione
- 5-methylimidazolidine-2,4-dione
- 5-ethylimidazolidine-2,4-dione
Uniqueness
What sets (5R)-5-[(2S)-butan-2-yl]imidazolidine-2,4-dione apart is its specific stereochemistry and the presence of the butan-2-yl group, which can impart unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
625111-97-9 |
|---|---|
Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
(5R)-5-[(2S)-butan-2-yl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C7H12N2O2/c1-3-4(2)5-6(10)9-7(11)8-5/h4-5H,3H2,1-2H3,(H2,8,9,10,11)/t4-,5+/m0/s1 |
InChI Key |
ZUYPRBNQYTZYIK-CRCLSJGQSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]1C(=O)NC(=O)N1 |
Canonical SMILES |
CCC(C)C1C(=O)NC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,9'-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis(10-phenylanthracene)](/img/structure/B14237179.png)
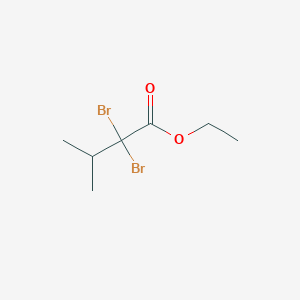

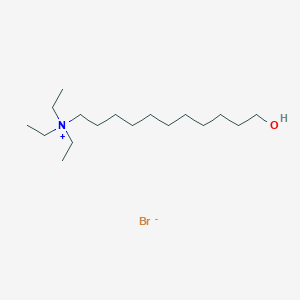

![1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]sulfonyl]-](/img/structure/B14237207.png)
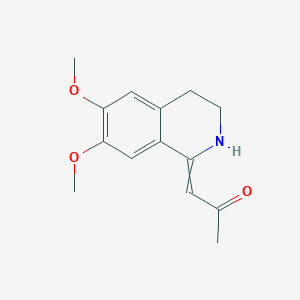

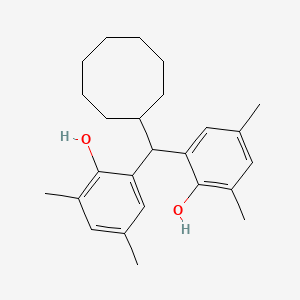
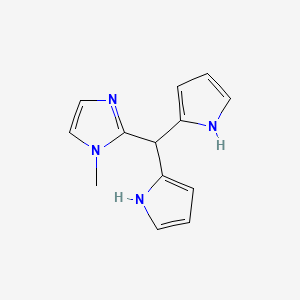
![1-[(4-Chlorophenyl)methyl]-6-methoxynaphthalene-2-carbaldehyde](/img/structure/B14237238.png)
